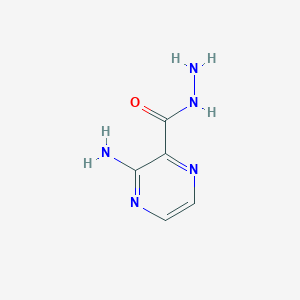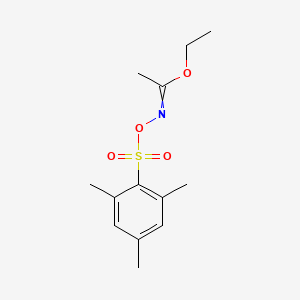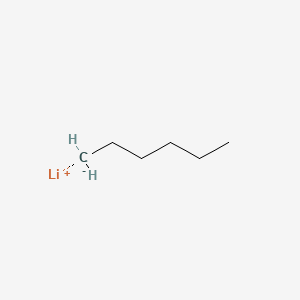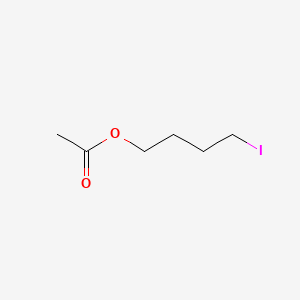
2-メチル-6-メトキシピリジン-3-ボロン酸
概要
説明
2-Methyl-6-methoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-6-methoxypyridine-3-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-6-methoxypyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-methoxypyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
2-メチル-6-メトキシピリジン-3-ボロン酸: は、医薬品化学における汎用性の高いビルディングブロックです。 メトキシ基とボロン酸基を標的分子に導入するために使用されます。これらの基は、新規医薬品開発においてしばしば重要な役割を果たします 。特に、がん治療や感染症の分野において、潜在的な治療薬の合成におけるその役割は注目に値します。
材料科学
材料科学において、この化合物は、特定の電子特性または光学特性を持つ新規材料を創出するための前駆体として役立ちます。 そのボロン酸基は、他の有機物や無機物と安定な共有結合を形成するのに特に役立ち、さまざまな用途向けの高度な材料の開発につながります .
化学合成
2-メチル-6-メトキシピリジン-3-ボロン酸: は、特に鈴木-宮浦クロスカップリング反応において、化学合成に広く使用されています。 この反応は、複雑な有機化合物を構築するために不可欠な炭素-炭素結合を形成するための有機化学の基礎です .
農業
農業部門では、この化合物は農薬の合成に使用されています。 さまざまな有機基質と結合する能力により、新しい作物保護剤を作成することが可能になり、より効果的な殺虫剤や除草剤の開発に貢献しています .
バイオテクノロジー
この化合物は、特にバイオコンジュゲートの設計において、バイオテクノロジー研究に応用されています。 生体分子を修飾するために使用できます。これは、生物学的プロセスを理解し、診断ツールを開発するために不可欠です .
環境科学
2-メチル-6-メトキシピリジン-3-ボロン酸: は、環境科学にも役割を果たす可能性があります。試薬として、さまざまな環境汚染物質の検出と定量に関与する可能性があります。 その化学的性質により、環境の健康を監視できる高感度なアッセイを作成できます .
作用機序
Target of Action
It is known that boronic acids, such as 2-methyl-6-methoxypyridine-3-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Methyl-6-methoxypyridine-3-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the 2-Methyl-6-methoxypyridine-3-boronic acid to a palladium catalyst . The palladium catalyst then facilitates the coupling of this group with an organic halide or triflate .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 2-Methyl-6-methoxypyridine-3-boronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler precursors .
Result of Action
The result of the action of 2-Methyl-6-methoxypyridine-3-boronic acid in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of 2-Methyl-6-methoxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . The presence of a suitable palladium catalyst and base is crucial for the reaction to proceed .
生化学分析
Biochemical Properties
2-Methyl-6-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of these bonds. The boronic acid group in 2-Methyl-6-methoxypyridine-3-boronic acid can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a versatile reagent in biochemical assays .
Cellular Effects
2-Methyl-6-methoxypyridine-3-boronic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. Additionally, 2-Methyl-6-methoxypyridine-3-boronic acid can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 2-Methyl-6-methoxypyridine-3-boronic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The boronic acid group can form stable complexes with serine and threonine residues in proteins, leading to enzyme inhibition. This interaction can result in changes in gene expression and cellular function. The methoxy group in the compound can also participate in hydrogen bonding, further stabilizing these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-methoxypyridine-3-boronic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade under strong oxidizing or acidic conditions. Long-term studies have shown that 2-Methyl-6-methoxypyridine-3-boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-methoxypyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-Methyl-6-methoxypyridine-3-boronic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites. The compound can also affect metabolic flux, altering the flow of substrates through different biochemical pathways. These interactions make 2-Methyl-6-methoxypyridine-3-boronic acid a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Methyl-6-methoxypyridine-3-boronic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The boronic acid group can facilitate the transport of the compound across cell membranes, while the methoxy group can enhance its solubility in aqueous environments .
Subcellular Localization
2-Methyl-6-methoxypyridine-3-boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more targeted and efficient biochemical effects .
特性
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWIICBKIHZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376724 | |
| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459856-12-3 | |
| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-methoxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)




![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)




